2-Azidoethylamine

説明

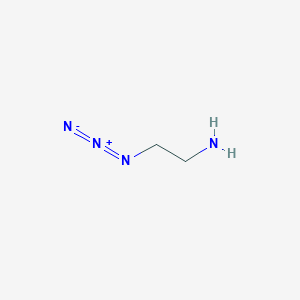

2-Azidoethylamine is a chemical compound with the molecular formula C2H6N4 . It is used as a building block in click chemistry . The molecule contains a total of 11 bonds, including 5 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, and 1 primary amine (aliphatic) .

Synthesis Analysis

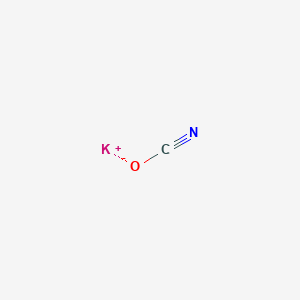

The synthesis of 2-Azidoethylamine has been reported in several studies . One method involves the reaction of 2-chloroethylamine hydrochloride with sodium azide . The reaction is performed under a nitrogen atmosphere in dry solvents .

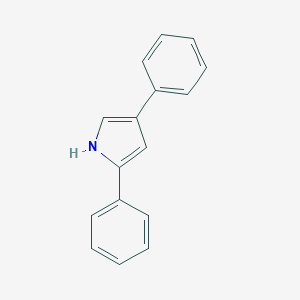

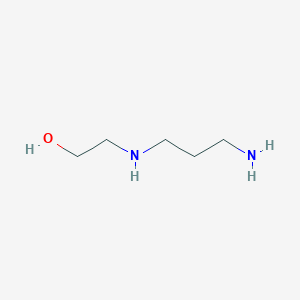

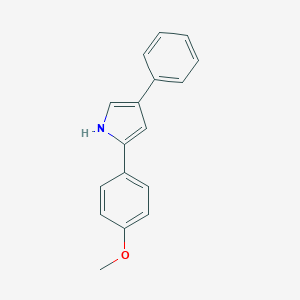

Molecular Structure Analysis

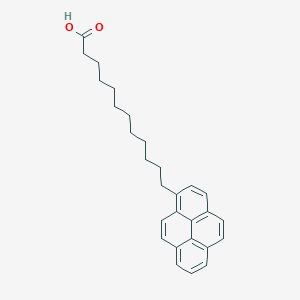

The molecular structure of 2-Azidoethylamine includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of 2-Azidoethylamine, also called the skeletal formula, is the standard notation for organic molecules . The 3D chemical structure image of 2-Azidoethylamine is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Physical And Chemical Properties Analysis

2-Azidoethylamine has a molecular weight of 86.096 Da . Its boiling point is 63.5 °C at a pressure of 50 Torr .

科学的研究の応用

Versatile Precursor in Synthetic Chemistry

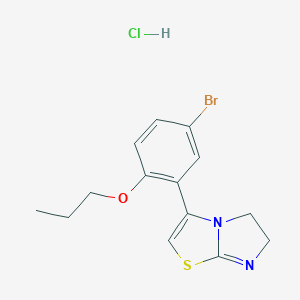

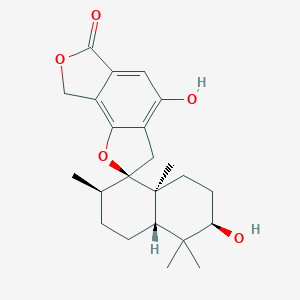

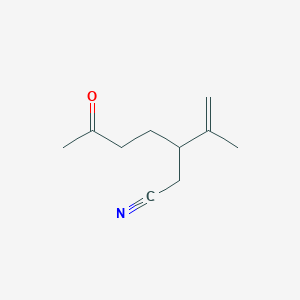

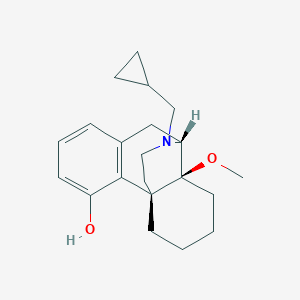

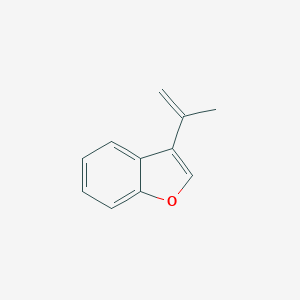

2-Azidoethylamine serves as a versatile precursor to vicinal diamines, which are common motifs in biologically active compounds. Its importance is showcased in the synthesis of unprotected primary 2-azidoamines through an iron-catalyzed difunctionalization of alkenes. This method is noted for its simplicity and the ability to tolerate a wide array of alkene substrates, including complex drug-like molecules and tripeptides. The ability to undergo facile derivatizations of the azidoamine group underscores its versatility, enabling chemoselective, orthogonal transformations. This characteristic is pivotal in applications such as the synthesis of RO 20-1724, and the formal total syntheses of (±)-hamacanthin B and (±)-quinagolide, demonstrating the broad synthetic potential of this functional group in chemical synthesis (Makai, Falk, & Morandi, 2020).

Synthetic Applications in Pharmaceuticals

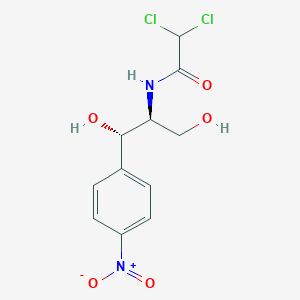

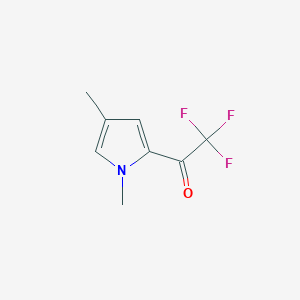

2-Azidoethylamine is also integral in the synthesis of diarylmethylamines, which hold significant interest due to their prevalence in pharmaceutical chemistry. A novel protocol involving the palladium-catalyzed arylation of in situ generated 2-azaallyl anion intermediates, derived from aldimine and ketimine precursors, has been developed. This method does not lead to isomerization under reaction conditions and has been successfully scaled up, further highlighting its potential in pharmaceutical applications (Li, Yücel, Adrio, Bellomo, & Walsh, 2014).

Role in Theoretical Studies

In theoretical studies, 2-Azidoethylamine, specifically its derivative N, N-dimethyl-2-azidoethylamine (DMAZ), has been subject to comprehensive analysis using Density Functional Theory (DFT). The research delves into various thermodynamic properties like Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation, as well as the exploration of conformers, Spectrums, the Henry’s constant, and ignition delay. The studies highlight DMAZ's promising performance and its potential to replace traditional hydrazine propellants in various applications (Xie, Mu, Zhang, & Wang, 2017).

Role in Hydrothermal Reaction Studies

2-Azidoethylamine, particularly as dimethyl-2-azidoethylamine (2-DAMEZ), has been studied for its hydrothermolysis at temperatures of 200−250 °C and pressures of 275 bar. The study focused on the kinetics of 2-DAMEZ decomposition and the behavior of the N3- ion in water at high temperatures, contributing to the understanding of the stability and reactivity of azides in extreme conditions, which is crucial for industrial and environmental chemistry (Miksa & Brill, 2003).

Safety and Hazards

When handling 2-Azidoethylamine, it is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . The chemical should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided . Containers should be kept securely sealed when not in use .

特性

IUPAC Name |

2-azidoethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4/c3-1-2-5-6-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTIZSQKHUSKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236153 | |

| Record name | Ethylamine, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azidoethylamine | |

CAS RN |

87156-40-9 | |

| Record name | 2-Azidoethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87156-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, 2-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087156409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylamine, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)

![2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone](/img/structure/B148714.png)